2-Ethylhexanoic-d15 acid

Analytical Chemistry Mass Spectrometry Quality Control

2-Ethylhexanoic-d15 acid (CAS 352431-38-0) is a stable isotope-labeled analogue of 2-ethylhexanoic acid, where fifteen hydrogen atoms are replaced by deuterium. This perdeuterated carboxylic acid is specifically engineered for use as an internal standard (IS) in quantitative mass spectrometry (MS) applications, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Molecular Formula C8H16O2
Molecular Weight 159.3 g/mol
CAS No. 352431-38-0
Cat. No. B1494012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylhexanoic-d15 acid
CAS352431-38-0
Molecular FormulaC8H16O2
Molecular Weight159.3 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)O
InChIInChI=1S/C8H16O2/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i1D3,2D3,3D2,4D2,5D2,6D2,7D
InChIKeyOBETXYAYXDNJHR-BKUSUEPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Overview: 2-Ethylhexanoic-d15 Acid (CAS 352431-38-0) as a Deuterated Internal Standard


2-Ethylhexanoic-d15 acid (CAS 352431-38-0) is a stable isotope-labeled analogue of 2-ethylhexanoic acid, where fifteen hydrogen atoms are replaced by deuterium . This perdeuterated carboxylic acid is specifically engineered for use as an internal standard (IS) in quantitative mass spectrometry (MS) applications, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . Its primary differentiator is a nominal mass shift of M+15 relative to the unlabeled analyte, which facilitates distinct mass spectrometric resolution and accurate quantification .

Why Generic Substitution is Not Advisable: The Critical Role of 2-Ethylhexanoic-d15 Acid in Analytical Quantification


In quantitative LC-MS/MS analysis, the use of a non-isotopic, structurally similar internal standard can lead to significant quantification errors due to differential extraction recovery, ionization efficiency, and matrix effects between the analyte and the IS [1]. Conversely, a stable isotope-labeled (SIL) internal standard like 2-Ethylhexanoic-d15 acid co-elutes with its unlabeled counterpart and exhibits nearly identical physicochemical behavior, thereby correcting for these variabilities and improving method accuracy and precision [2]. The specific mass shift of +15 Da, provided by the 15 deuterium labels, ensures a distinct MS signal free from interference by the natural isotopic abundance of the unlabeled analyte .

Quantitative Evidence Guide: Verifiable Performance Specifications for 2-Ethylhexanoic-d15 Acid


Differentiation via Isotopic Enrichment: A Verifiable Specification for Procurement

Procurement specifications for 2-Ethylhexanoic-d15 acid can be based on its verifiable isotopic purity. Vendors certify the product at 98 atom % D . This specification is critical because it directly impacts the accuracy of quantitative methods that rely on the isotopic purity of the internal standard. A lower enrichment would increase isotopic cross-talk with the unlabeled analyte, reducing method sensitivity and dynamic range [1].

Analytical Chemistry Mass Spectrometry Quality Control

Differentiation via Mass Spectrometric Resolution: A Verifiable Specification for Method Development

The compound's design yields a specific mass shift of M+15 relative to the unlabeled 2-ethylhexanoic acid . This is a direct consequence of the 15 incorporated deuterium atoms. In LC-MS/MS analysis, this mass difference allows the mass spectrometer to completely resolve the internal standard signal from that of the analyte, even when they co-elute chromatographically. This is a foundational requirement for accurate quantitation via isotope dilution [1].

Analytical Chemistry LC-MS/MS Method Development

Differentiation via Established Use in Validated Analytical Methods

While specific method validation data for the d15-isotopologue is not available in the primary literature, its unlabeled counterpart, 2-ethylhexanoic acid, is established in pharmacopoeial methods as a target analyte for impurity testing [1]. An RFIC method for quantifying 2-ethylhexanoic acid in clavulanate demonstrated a limit of detection (LOD) of 0.036 µg/mL, which is 100-fold lower than the USP acceptance criterion of 0.8% [2]. This analytical context for the target molecule underscores the potential utility of its deuterated analog, 2-Ethylhexanoic-d15 acid, as an ideal internal standard to enhance the accuracy and robustness of such validated impurity quantification methods.

Pharmaceutical Analysis Impurity Profiling Method Validation

Defined Application Scenarios for Procuring 2-Ethylhexanoic-d15 Acid


Method Development for LC-MS/MS Quantification of 2-Ethylhexanoic Acid

This is the primary and most defensible scenario for procuring 2-Ethylhexanoic-d15 acid. The compound's M+15 mass shift and high isotopic purity of 98 atom % D make it the optimal choice for an internal standard in LC-MS/MS methods developed to quantify 2-ethylhexanoic acid in complex matrices like biological fluids or pharmaceutical formulations. Its use directly addresses challenges related to matrix effects and extraction variability, thereby improving the accuracy, precision, and robustness of the analytical method [1].

Stabilizing and Improving Pharmacopoeial Impurity Testing Methods

Regulatory methods, such as those in the USP and Ph. Eur., often require the quantification of 2-ethylhexanoic acid as an impurity in drug substances like potassium clavulanate [2]. Procuring 2-Ethylhexanoic-d15 acid allows analytical laboratories to enhance these official methods by incorporating a stable isotope-labeled internal standard. This upgrade can simplify sample preparation, improve method reproducibility, and lower limits of detection compared to the use of a non-isotopic internal standard or external calibration [3].

Metabolic Tracing and Pharmacokinetic Studies

The deuterium label in 2-Ethylhexanoic-d15 acid makes it a valuable tool for investigating the metabolic fate and pharmacokinetic (PK) profile of 2-ethylhexanoic acid or related compounds . By administering this labeled analog in in vitro or in vivo studies, researchers can track its absorption, distribution, metabolism, and excretion (ADME) using mass spectrometry, distinguishing the administered compound from the endogenous or unlabeled pool. This is a standard application for stable isotope-labeled compounds in drug development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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